10-methoxy-7-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
Description
This compound belongs to a class of polycyclic heterocycles featuring fused aromatic and non-aromatic rings with oxygen and nitrogen heteroatoms. Its structure includes a tricyclic core (8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene) substituted with methoxy, 3-methoxyphenyl, and 5-methylfuran-2-yl groups.
Properties
IUPAC Name |
7-methoxy-5-(3-methoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-14-10-11-20(28-14)18-13-19-17-8-5-9-21(27-3)22(17)29-23(25(19)24-18)15-6-4-7-16(12-15)26-2/h4-12,19,23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLDUPXQVPUYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations
Key analogs differ in substituent placement and heteroatom composition. For example:
Key Observations :
- The 5-methylfuran-2-yl substituent is unique among analogs, offering enhanced electron-donating effects compared to phenyl or trifluoromethyl groups .
Heteroatom and Ring System Variations
- Oxygen vs. Nitrogen/Sulfur : The 8-oxa-5,6-diazatricyclo core contrasts with sulfur-containing analogs (e.g., 3,7-dithia-5-azatetracyclo in ), which exhibit stronger intermolecular interactions due to sulfur’s polarizability.
- Aromaticity : The tetraene system in the target compound may confer greater planarity compared to partially saturated analogs (e.g., 10,11-dihydro derivatives in ), influencing solubility and reactivity.
Spectral and Physical Property Comparison
Data from analogs provide indirect insights into the target compound’s properties:
Research Findings and Limitations
- Synthesis Challenges : The target compound’s furan and methoxyphenyl groups may complicate regioselective cyclization, a common issue in tricyclic systems .
- Computational Modeling : Semi-empirical methods (e.g., MOPAC®) predict bond distances in similar compounds with <0.1 Å error , but the furan substituent’s electron density may require DFT-level calculations for accuracy.
- Biological Data Gap: No direct studies on the target compound exist. Analogs like and lack reported bioactivity, limiting pharmacological inferences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
